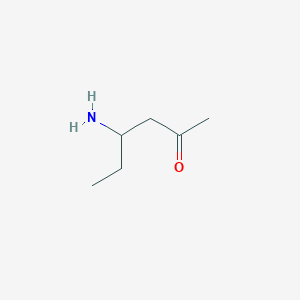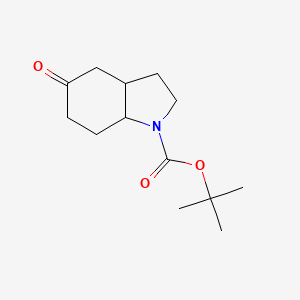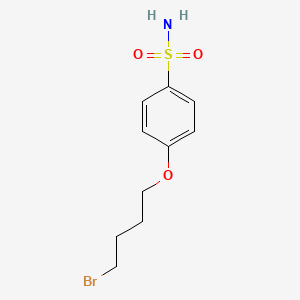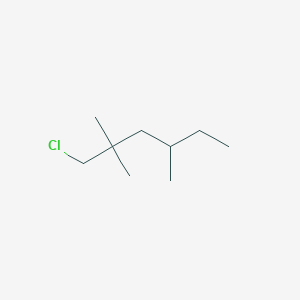
1-Chloro-2,2,4-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,4-trimethylhexane is an organic compound with the molecular formula C9H19Cl. It belongs to the class of chlorinated alkanes, which are hydrocarbons containing one or more chlorine atoms attached to the carbon chain. This compound is characterized by its branched structure, with three methyl groups attached to the hexane backbone. It is used in various chemical processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,4-trimethylhexane can be synthesized through the chlorination of 2,2,4-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the chlorination process is carried out under optimized conditions to maximize yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2,4-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used. The reaction conditions may vary depending on the desired mechanism (SN1 or SN2).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote the elimination of hydrogen chloride (HCl) to form alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or other substituted alkanes, depending on the nucleophile used.
Elimination Reactions: The primary product is an alkene, such as 2,2,4-trimethylhex-1-ene.
Scientific Research Applications
1-Chloro-2,2,4-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology: While not directly used in biological systems, its derivatives and related compounds can be used in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with potential medicinal properties.
Industry: It is used in the production of specialty chemicals, including solvents, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 1-chloro-2,2,4-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a transition state in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Chloro-2,2,4-trimethylpentane: Similar in structure but with a shorter carbon chain.
1-Chloro-2,2,4-trimethylheptane: Similar in structure but with a longer carbon chain.
2-Chloro-2,4,4-trimethylpentane: A positional isomer with the chlorine atom attached to a different carbon.
Uniqueness: 1-Chloro-2,2,4-trimethylhexane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. Its branched structure provides steric hindrance, affecting the reaction mechanisms and the stability of intermediates formed during chemical reactions.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2,2,4-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-8(2)6-9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
OSXUTCLBBXNCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


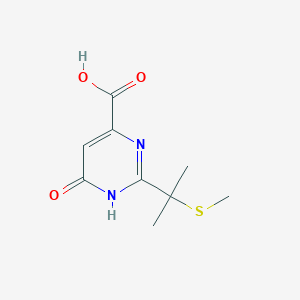
![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)


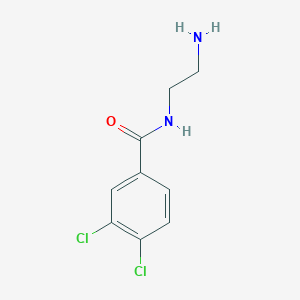
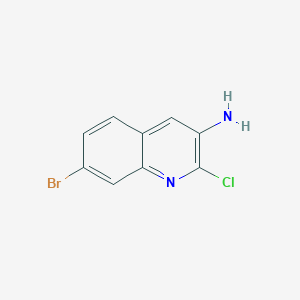
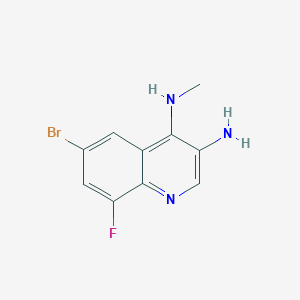
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)

